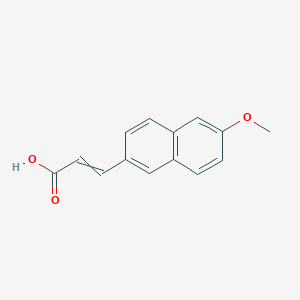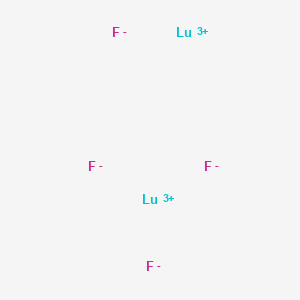![molecular formula C40H50N8O6 B12436846 methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir is a direct-acting antiviral agent used in combination with other medications to treat hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is effective against multiple HCV genotypes, including genotypes 1, 3, and 4 . Daclatasvir works by inhibiting the HCV protein NS5A, which is essential for viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of daclatasvir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Daclatasvir undergoes various chemical reactions, including:
Oxidation: Daclatasvir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in daclatasvir, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of daclatasvir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of daclatasvir, as well as substituted analogs with modified antiviral activity .
Aplicaciones Científicas De Investigación
Daclatasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Employed in research to understand the mechanisms of viral replication and inhibition.
Mecanismo De Acción
Daclatasvir exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV non-structural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively preventing the virus from multiplying and infecting new cells . The inhibition of NS5A disrupts the formation of the viral replication complex, leading to a reduction in viral load .
Comparación Con Compuestos Similares
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents for hepatitis C treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir for the treatment of all HCV genotypes.
Uniqueness of Daclatasvir
Daclatasvir is unique in its ability to target both the cis- and trans-acting functions of NS5A, making it effective against multiple HCV genotypes . Its broad genotypic coverage and high potency make it a valuable component of combination therapies for hepatitis C .
Propiedades
Fórmula molecular |
C40H50N8O6 |
|---|---|
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1 |
Clave InChI |
FKRSSPOQAMALKA-QLNSPMJMSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)


![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)



